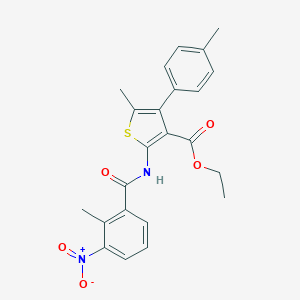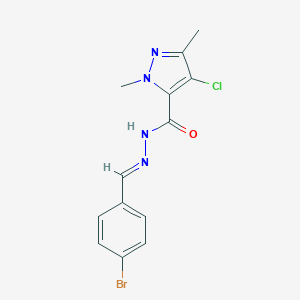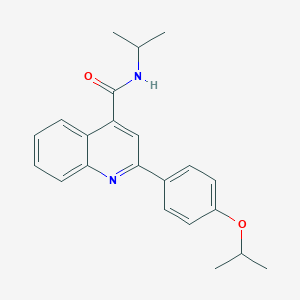![molecular formula C33H24N2O3 B445477 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B445477.png)
5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Benzoyl-7-phenyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and a diazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole core, followed by the introduction of the diazepine ring through cyclization reactions. The benzoyl and phenyl groups are then added via Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
11-Benzoyl-7-phenyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex polycyclic systems and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The diazepine core is a common feature in many pharmaceuticals, suggesting that this compound could be modified to produce new drugs with specific biological activities.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepines: Compounds like diazepam share the diazepine core but differ in their substituents and overall structure.
Isoindoles: Compounds with an isoindole core, such as phthalocyanines, have different applications and properties.
Benzoyl Derivatives: Compounds like benzoyl peroxide are structurally simpler but share the benzoyl group.
Uniqueness
What sets 5-benzoyl-11-phenyl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione apart is its combination of multiple aromatic systems and a diazepine ring, which imparts unique chemical and physical properties
Eigenschaften
Molekularformel |
C33H24N2O3 |
|---|---|
Molekulargewicht |
496.6g/mol |
IUPAC-Name |
5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione |
InChI |
InChI=1S/C33H24N2O3/c36-29-19-23(20-9-3-1-4-10-20)18-27-30(29)31-24-13-7-8-14-25(24)33(38)35(31)28-16-15-22(17-26(28)34-27)32(37)21-11-5-2-6-12-21/h1-17,23,31,34H,18-19H2 |
InChI-Schlüssel |
LPSMDXAEZSJUBA-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N5C2C6=CC=CC=C6C5=O)C7=CC=CC=C7 |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N5C2C6=CC=CC=C6C5=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B445395.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B445399.png)
![Ethyl 4-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B445400.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B445402.png)


![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445405.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenyl)quinoline-4-carbohydrazide](/img/structure/B445406.png)
![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445411.png)
![3-fluoro-N-{4-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B445412.png)
![ethyl 4-{5-[(E)-(2-{[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B445413.png)

